tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate: is a chemical compound with the molecular formula C9H18BrNO2. It is a derivative of carbamic acid and features a tert-butyl group, a bromine atom, and a methylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method includes the use of tert-butyl carbamate and 3-bromo-2-methylpropylamine under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants but utilizes industrial reactors and optimized conditions to ensure high yield and purity. The reaction temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: New carbamate derivatives with different substituents replacing the bromine atom.
Oxidation Products: Oxidized forms of the original compound.
Reduction Products: De-brominated carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also explored for its potential therapeutic applications, including as a precursor for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group allow it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or modify protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the bromine and methylpropyl groups.
tert-Butyl bromoacetate: Similar in structure but with an acetate group instead of a carbamate.
tert-Butanesulfinamide: Another tert-butyl derivative used in asymmetric synthesis.
Uniqueness: tert-Butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate is unique due to its combination of a bromine atom and a carbamate group, which imparts distinct reactivity and functional properties. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
CAS No. |
1033465-01-8 |
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Molecular Formula |
C9H18BrNO2 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate |
InChI |
InChI=1S/C9H18BrNO2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
HYTMOLGBQNHTPA-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CBr |
Purity |
95 |
Origin of Product |
United States |
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